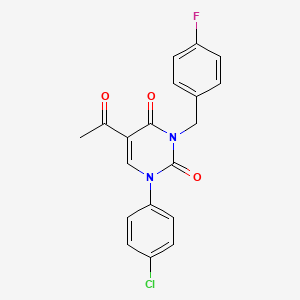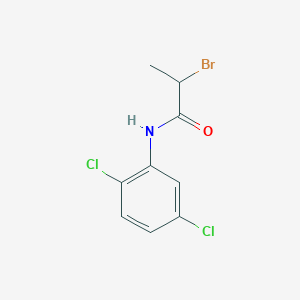![molecular formula C14H17ClN4O2 B2509704 6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898648-84-5](/img/structure/B2509704.png)
6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as CTZ, is a synthetic compound that belongs to the triazine family. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Antimicrobial and Larvicidal Activities
Research has demonstrated the effectiveness of triazine derivatives in inhibiting the growth of certain bacterial and fungal pathogens, as well as their potential for mosquito larvicidal activity. For instance, novel triazinone derivatives were prepared and evaluated for their antimicrobial properties against specific pathogens and their potency as mosquito larvicides (Kumara et al., 2015). Similarly, another study synthesized new thiadiazolotriazin-4-ones, exploring their mosquito-larvicidal and antibacterial properties, finding some compounds exhibited moderate activities (Castelino et al., 2014).
Synthetic Methodologies and Structural Characterization
The synthesis and structural characterization of triazine derivatives have been a focus of scientific research, aiming at developing novel compounds with potential applications. Werlé et al. (2017) reported the multi-step synthesis and characterization of a sterically demanding triazine, highlighting its potential for various applications due to its functionalized groups and structural flexibility (Werlé et al., 2017). Furthermore, innovative synthetic routes have been developed for triazines, enabling swift functionalization of the triazine core, which is essential for creating compounds with potential cardiogenetic activity (Linder et al., 2018).
Soil pH Impact on Degradation and Mobility
The impact of soil pH on the microbial degradation, adsorption, and mobility of triazine derivatives, such as metribuzin, has been studied, revealing that degradation by soil microorganisms decreases with lower soil pH levels. This research provides insights into the environmental behavior of triazine-based herbicides and their interaction with soil components (Ladlie et al., 1976).
Biological Activity and Potential Applications
The synthesis of triazine derivatives has also targeted the exploration of their biological activities, including the potential for antitumor activity. Holla et al. (1999) synthesized new thiadiazolotriazinones, showing that some compounds displayed in vitro antitumor activity, suggesting the therapeutic potential of these compounds (Holla et al., 1999).
Mécanisme D'action
Mode of Action
The exact mode of action of STL452291 is not yet fully understood. The compound likely interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
STL452291 may affect various biochemical pathways due to its potential interaction with multiple targets. The specific pathways and their downstream effects are currently unknown and require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STL452291. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets. Understanding these influences is crucial for optimizing the use of STL452291 .
Propriétés
IUPAC Name |
6-tert-butyl-3-(5-chloro-2-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-14(2,3)11-12(20)17-13(19-18-11)16-9-7-8(15)5-6-10(9)21-4/h5-7H,1-4H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDZOBCVQCKDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509623.png)
![N-(2-ethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2509624.png)

![N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2509626.png)
![2-(4-Methylphenyl)-4-pyrido[3,4-d]pyrimidin-4-ylmorpholine](/img/structure/B2509628.png)





![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)
